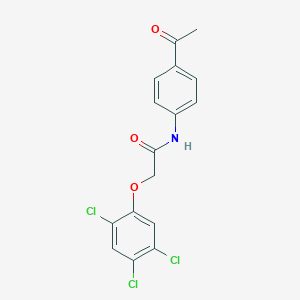
N'-{4-nitrophenyl}-N-(4-methoxyphenyl)di(4-morpholinyl)phosphinecarbohydrazonamide oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide is a complex organic compound with a unique structure that includes methoxyphenyl, morpholinyl, nitrophenyl, and phosphinecarbohydrazonamide oxide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with morpholine and phosphinecarbohydrazonamide oxide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and efficiency .
化学反应分析
Types of Reactions
N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxides, reduction reactions yield amines, and substitution reactions yield various substituted derivatives .
科学研究应用
N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
作用机制
The mechanism of action of N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. It may also interact with cellular pathways, affecting cell signaling and function .
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)acetamide
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)thiazole
Uniqueness
Its combination of methoxyphenyl, morpholinyl, nitrophenyl, and phosphinecarbohydrazonamide oxide groups distinguishes it from other similar compounds .
属性
分子式 |
C22H29N6O6P |
|---|---|
分子量 |
504.5g/mol |
IUPAC 名称 |
1-dimorpholin-4-ylphosphoryl-N'-(4-methoxyphenyl)-N-(4-nitroanilino)methanimidamide |
InChI |
InChI=1S/C22H29N6O6P/c1-32-21-8-4-18(5-9-21)23-22(25-24-19-2-6-20(7-3-19)28(29)30)35(31,26-10-14-33-15-11-26)27-12-16-34-17-13-27/h2-9,24H,10-17H2,1H3,(H,23,25) |
InChI 键 |
HFQRDLKTELABDQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C(NNC2=CC=C(C=C2)[N+](=O)[O-])P(=O)(N3CCOCC3)N4CCOCC4 |
规范 SMILES |
COC1=CC=C(C=C1)N=C(NNC2=CC=C(C=C2)[N+](=O)[O-])P(=O)(N3CCOCC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-(acetyloxy)-2-[({[5-(acetyloxy)-6-bromo-3-(ethoxycarbonyl)-1-methyl-1H-indol-2-yl]methyl}anilino)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate](/img/structure/B377393.png)
![4-Bromo-2-({[5-bromo-2-(2,6-dimethylanilino)-1-benzofuran-4-yl]imino}methyl)phenol](/img/structure/B377394.png)
![5-[2-Chloro-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377396.png)
![N-[5-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B377397.png)
![4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-1-(3-chlorophenyl)-5,5-dimethylimidazole-2-thione](/img/structure/B377401.png)

![1-[(4-Butylphenyl)amino]-4-(methylamino)anthracene-9,10-dione](/img/structure/B377407.png)
![2-{[4-(diethylamino)phenyl]imino}-3-oxo-N,3-diphenylpropanamide](/img/structure/B377408.png)
![1-phenyl-3-[(Z)-1-phenylpropylideneamino]urea](/img/structure/B377410.png)





